7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
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Overview
Description
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methoxybenzoic acid.
Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-fluoroaniline with 2-methoxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Carboxylation: The resulting indazole intermediate is then carboxylated using carbon dioxide (CO2) under high pressure and temperature to introduce the carboxylic acid group at the 3-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with different functional groups.
Scientific Research Applications
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-1H-indazole-3-carboxylic acid
- 6-methoxy-1H-indazole-3-carboxylic acid
- 7-chloro-6-methoxy-1H-indazole-3-carboxylic acid
Comparison
- Uniqueness : The presence of both fluorine and methoxy groups in 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid makes it unique compared to other similar compounds. These substituents enhance its chemical stability, reactivity, and biological activity.
- Chemical Properties : The combination of fluorine and methoxy groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
- Biological Activity : The compound’s unique structure contributes to its potential therapeutic properties, distinguishing it from other indazole derivatives.
Properties
CAS No. |
858671-76-8 |
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Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O3/c1-15-5-3-2-4-7(6(5)10)11-12-8(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
XLZOLPDJJPQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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